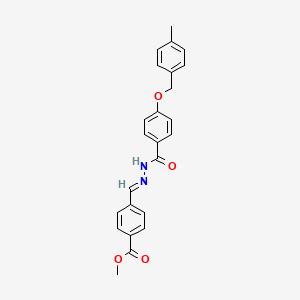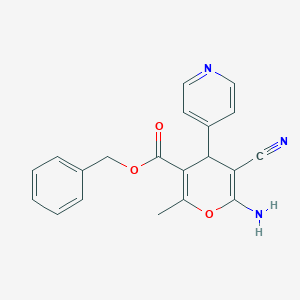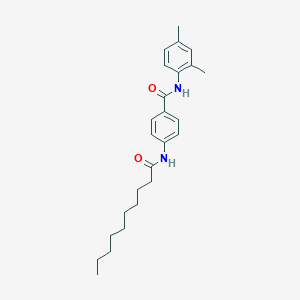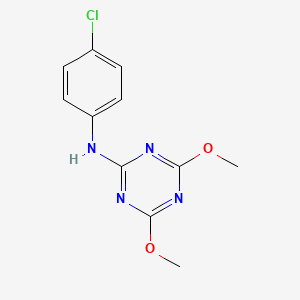
Methyl 4-(2-(4-((4-methylbenzyl)oxy)benzoyl)carbohydrazonoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2-(4-((4-methylbenzyl)oxy)benzoyl)carbohydrazonoyl)benzoate is a complex organic compound with the molecular formula C24H22N2O4 and a molecular weight of 402.454 g/mol . This compound is known for its unique structure, which includes a methylbenzyl group, a benzoyl group, and a carbohydrazonoyl group, all linked to a benzoate ester. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-(4-((4-methylbenzyl)oxy)benzoyl)carbohydrazonoyl)benzoate typically involves multiple steps. One common method includes the condensation of 4-methylbenzyl alcohol with 4-hydroxybenzoic acid to form 4-((4-methylbenzyl)oxy)benzoic acid. This intermediate is then reacted with hydrazine to form the carbohydrazonoyl derivative. Finally, the methyl ester is formed by reacting the carbohydrazonoyl derivative with methanol in the presence of a strong acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general principles of organic synthesis, such as maintaining reaction conditions (temperature, pressure, and pH) and using catalysts to increase yield, are applicable.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-(4-((4-methylbenzyl)oxy)benzoyl)carbohydrazonoyl)benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbohydrazonoyl group to an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Nitro and sulfonic acid derivatives.
Scientific Research Applications
Methyl 4-(2-(4-((4-methylbenzyl)oxy)benzoyl)carbohydrazonoyl)benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-(2-(4-((4-methylbenzyl)oxy)benzoyl)carbohydrazonoyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The carbohydrazonoyl group is particularly important for its ability to form hydrogen bonds and interact with active sites of enzymes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-((2-(2-(4-((4-methylbenzyl)oxy)benzoyl)carbohydrazonoyl)phenoxy)methyl)benzoate
- Methyl 4-(2-(4-((4-chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)benzoate
- Methyl 4-(2-(2-((4-chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)benzoate
Uniqueness
Methyl 4-(2-(4-((4-methylbenzyl)oxy)benzoyl)carbohydrazonoyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methylbenzyl group enhances its lipophilicity, while the carbohydrazonoyl group provides opportunities for hydrogen bonding and interaction with biological targets .
Properties
CAS No. |
302569-94-4 |
|---|---|
Molecular Formula |
C24H22N2O4 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
methyl 4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C24H22N2O4/c1-17-3-5-19(6-4-17)16-30-22-13-11-20(12-14-22)23(27)26-25-15-18-7-9-21(10-8-18)24(28)29-2/h3-15H,16H2,1-2H3,(H,26,27)/b25-15+ |
InChI Key |
KDBQPHCEQVCIAV-MFKUBSTISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(C=C3)C(=O)OC |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-ethylphenyl)-2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11563351.png)
![2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N'-[(E)-(4-fluorophenyl)methylidene]heptanehydrazide](/img/structure/B11563355.png)

![(2E)-N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enamide](/img/structure/B11563362.png)
![3-(1-Phenylethyl)-1-(6-{[(1-phenylethyl)carbamoyl]amino}hexyl)urea](/img/structure/B11563367.png)
![N'-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B11563370.png)
![2,2-bis(3-methylphenyl)-N'-[(1Z)-1-(naphthalen-1-yl)ethylidene]cyclopropanecarbohydrazide](/img/structure/B11563390.png)

![N'-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B11563404.png)
![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B11563414.png)
![3-chloro-N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide](/img/structure/B11563424.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-(2,4-dichloro-6-nitrophenoxy)acetohydrazide](/img/structure/B11563426.png)
![4-chloro-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11563430.png)
